2,3-二-O-苄基-α-D-吡喃葡萄糖苷烯丙酯

描述

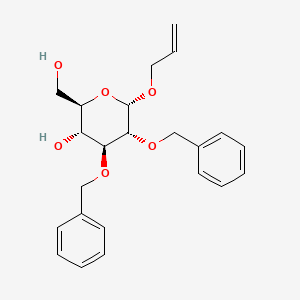

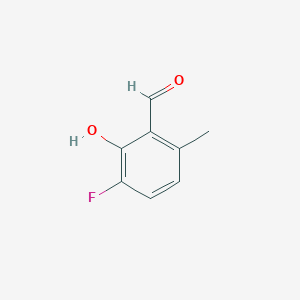

Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is a valuable compound utilized in the development of drugs targeting various diseases like cancer, cardiovascular disorders, and neurodegenerative conditions . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside involved controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which gave a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .Molecular Structure Analysis

The molecular formula of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is C23H28O6, and its molecular weight is 400.46 . The IUPAC name is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol .科学研究应用

环糊精及其衍生物概述

环糊精是由通过 α-(1→4) 键连接的吡喃葡萄糖亚基组成的环状低聚糖,因其形成主客体包合物的能力而被广泛研究。这种特性使环糊精及其合成衍生物在制药、药物递送系统、化妆品以及食品和营养行业中具有广泛的应用。这些化合物的多功能性为许多科学难题提供了解决方案,突出了继续研究其性质和应用的重要性 (Sharma 和 Baldi,2016)。

异硫氰酸酯及其衍生物

异硫氰酸酯,包括芥子苷和萝卜硫素,通过酶水解或肠道微生物群作用分解成生物活性形式,例如异硫氰酸烯丙酯 (AITC)。这些化合物是植物防御机制的一部分,已显示出在抗菌和抗肿瘤应用中的潜力。它们对耐抗生素病原体的作用及其在食品保鲜技术中的作用表明了值得进一步探索的广泛科学应用 (Melrose,2019)。

碳水化合物加工抑制剂的合成

对糖基磷酸酯、糖脂、糖基氨基酸和寡糖的 C-糖苷类似物的合成研究提供了对碳水化合物加工酶潜在抑制剂开发的见解。这包括膦酸类似物的创建和在 C-2 处脱保护烯丙基 C-糖苷的方法,证明了合成化学在开发新的治疗剂和理解碳水化合物生物化学中的重要作用 (Cipolla、La Ferla 和 Nicotra,1997)。

环糊精作为分子螯合剂

环糊精形成分子复合物的能力极大地改变了与其相互作用的材料的性质,使其在工业应用、环境保护和分析方法中至关重要。它们的低细胞毒性作用进一步提升了它们在包括药物载体和化妆品配方在内的各个领域的潜力 (Valle,2004)。

作用机制

Target of Action:

Allyl 2,3-di-O-benzyl-α-D-glucopyranoside primarily targets viral enzymes . These enzymes play crucial roles in viral replication and survival. By interacting with these enzymes, the compound disrupts their function, leading to a remarkable antiviral effect .

Mode of Action:

The compound likely binds to specific active sites within the viral enzymes. This binding interferes with their catalytic activity, preventing essential processes required for viral proliferation. As a result, viral replication is hindered, reducing the viral load .

Biochemical Pathways:

Allyl 2,3-di-O-benzyl-α-D-glucopyranoside affects several biochemical pathways. For instance, it may disrupt nucleic acid synthesis, protein translation, or viral assembly. Downstream effects include reduced viral particle production and impaired infectivity .

Pharmacokinetics:

- Impact on Bioavailability : High lipophilicity enhances tissue penetration, but hepatic metabolism may limit systemic exposure .

Result of Action:

At the molecular level, Allyl 2,3-di-O-benzyl-α-D-glucopyranoside disrupts viral replication machinery, preventing the formation of new viral particles. Cellular effects include reduced viral load, improved immune response, and potential protection against viral-induced pathologies .

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability:

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQNMXIMFZLNP-ZQGJOIPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3291714.png)

![1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one](/img/structure/B3291748.png)

![[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-](/img/structure/B3291754.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3291764.png)

![5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-](/img/structure/B3291780.png)

![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)

![(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B3291795.png)